2-Acetylthiazole-4-carboxylic acid
Overview
Description
2-Acetylthiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria . Its chemical structure includes a reactive carbonyl group, making it a potential coenzyme .
Mechanism of Action
Target of Action
It has been proposed that this compound may act as a coenzyme , suggesting that it could interact with various enzymes and proteins within the cell.
Mode of Action
As a potential coenzyme, it could be involved in facilitating biochemical reactions within the cell . The compound’s chemical structure, which contains a reactive carbonyl group, might play a crucial role in these interactions .
Biochemical Pathways
Given its widespread occurrence in various organisms and its potential role as a coenzyme , it is likely that it could be involved in multiple biochemical pathways.
Pharmacokinetics
It has been found in various organisms at levels of from 27 to 1100 nmol/g dry weight , indicating that it can be absorbed and distributed within biological systems.
Result of Action
Given its potential role as a coenzyme , it could be involved in facilitating various biochemical reactions, potentially influencing cellular metabolism and function.
Biochemical Analysis
Biochemical Properties
2-Acetylthiazole-4-carboxylic acid has been proposed to be a previously undescribed coenzyme . Its chemical structure contains a reactive carbonyl group , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully known. Given its widespread occurrence in organisms and its proposed role as a coenzyme , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with acetylating agents under controlled conditions. One common method includes the reaction of 2-aminothiazole with acetic anhydride, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Acetylthiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role as a potential coenzyme in various biological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 2-Iminothiazolidine-4-carboxylic acid
- Thiazole-4-carboxylic acid
Comparison: 2-Acetylthiazole-4-carboxylic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its widespread occurrence in various organisms and potential role as a coenzyme further distinguish it from similar compounds .
Properties
IUPAC Name |
2-acetyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJCKCNKKLIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157021 | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-47-4 | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylthiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-acetylthiazole-4-carboxylic acid?
A: this compound is a key building block of bacillamide, a naturally occurring algicide. [] While its specific mechanism of action as part of bacillamide is not fully elucidated in the provided research, its presence suggests a role in the compound's ability to inhibit algal growth. Further research is needed to understand the precise role of this compound in bacillamide's algicidal activity.
Q2: How is this compound incorporated into the structure of more complex molecules like bacillamide?
A: The synthesis of bacillamide demonstrates the use of this compound as a building block. [] The process involves reacting the mixed anhydride of this compound (formed using pivaloyl chloride) with tryptamine. This suggests that the carboxylic acid group on the thiazole ring is actively involved in forming an amide bond with the tryptamine molecule, leading to the formation of bacillamide.
Q3: Is this compound found in other natural compounds besides bacillamide?
A: Research indicates that this compound is present in the antibiotic YA-56 (Zorbamycin), specifically in both the X and Y variants. [] Its presence, alongside other amino acids and structural components, suggests its involvement in the complex structure of these antibiotics. This finding highlights the broader biological relevance of this compound beyond its role in bacillamide.
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